

### Potential for arrhythmogenic effects of Istaroxime at high doses

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### **Istaroxime Technical Support Center**

Welcome to the Istaroxime Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and address potential questions regarding the experimental use of Istaroxime, with a specific focus on its arrhythmogenic potential at high doses.

### Frequently Asked Questions (FAQs)

# Q1: What is the primary mechanism of action of Istaroxime and how does it relate to its potential arrhythmogenic effects?

A1: Istaroxime has a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium for improved contractility (inotropic effect) and enhanced calcium reuptake into the sarcoplasmic reticulum for better relaxation (lusitropic effect).[3][4] Unlike traditional inotropes that can be proarrhythmic, Istaroxime's SERCA2a stimulation helps to regulate intracellular calcium, which may offset the arrhythmia risk typically associated with Na+/K+-ATPase inhibition.[3]

# Q2: What have clinical trials shown regarding the arrhythmogenic risk of Istaroxime, particularly at higher



#### doses?

A2: Clinical trials have consistently demonstrated that Istaroxime has a low arrhythmogenic profile and is not associated with an increase in clinically significant cardiac arrhythmias compared to placebo.[2][5][6] The SEISMiC Phase 2a study, which evaluated doses of 1.0-1.5  $\mu$ g/kg/min, found no significant differences in arrhythmias between the Istaroxime and placebo groups as determined by Holter monitoring.[7] A post-hoc analysis of the SEISMiC trial suggested that the 1.0  $\mu$ g/kg/min dose had a more favorable safety profile with fewer serious adverse events compared to the 1.5  $\mu$ g/kg/min dose, while still providing a significant increase in systolic blood pressure.[3] The HORIZON-HF trial also reported that adverse events were not life-threatening and were dose-related, with no significant increase in arrhythmias.[8]

### Q3: What are the most commonly observed adverse events with Istaroxime in clinical trials?

A3: The most frequently reported adverse events in clinical trials are gastrointestinal, including nausea and vomiting, and infusion site pain.[1][8] These side effects have been noted to be dose-dependent. Importantly, serious cardiac adverse events, including arrhythmias, have not been significantly different between Istaroxime and placebo groups.[9]

# Q4: How does Istaroxime's effect on intracellular calcium handling contribute to its low arrhythmogenic potential?

A4: Preclinical studies have shown that Istaroxime's unique mechanism of action leads to a favorable modulation of intracellular calcium handling. Unlike classic Na+/K+-ATPase inhibitors like ouabain, Istaroxime does not significantly promote the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), a pathway linked to cardiomyocyte death and arrhythmias.[10] Furthermore, in isolated rat cardiomyocytes, Istaroxime did not increase the frequency of arrhythmogenic spontaneous diastolic Ca2+ release events (Ca2+ sparks and waves), but rather increased the proportion of less arrhythmogenic "aborted" Ca2+ waves.[10]

### **Troubleshooting Guides**



# Issue: Unexpected arrhythmic events observed in preclinical models at high concentrations of Istaroxime.

Possible Cause 1: Model Sensitivity.

Troubleshooting: Certain preclinical models, such as the chronic atrioventricular block
(CAVB) dog model, are specifically designed to be sensitive to drug-induced Torsades de
Pointes (TdP).[7] In such a model, while Istaroxime was shown to be largely devoid of
significant proarrhythmic effects, single ectopic beats were observed in a small subset of
animals.[7] It is crucial to consider the inherent sensitivity of the chosen experimental model
when interpreting results.

Possible Cause 2: Off-target effects at supra-therapeutic concentrations.

Troubleshooting: Ensure that the concentrations of Istaroxime used in in-vitro experiments
are within a therapeutically relevant range. While clinical trial doses range from 0.5 to 1.5
µg/kg/min, direct translation to in-vitro concentrations requires careful consideration of
pharmacokinetics and protein binding. High micromolar concentrations may elicit off-target
effects not observed in clinical settings.

Possible Cause 3: Experimental conditions.

 Troubleshooting: Review and optimize experimental conditions such as electrolyte concentrations in the perfusate, temperature, and pacing protocols. Deviations from physiological norms can increase the susceptibility of cardiac preparations to arrhythmias.

#### **Data Presentation**

Table 1: Summary of Cardiac Adverse Events from the SEISMiC Trial



| Adverse Event<br>Group             | Istaroxime (1.0-1.5<br>μg/kg/min) (N=30)                                  | Placebo (N=30) | p-value |
|------------------------------------|---|----------------|---------|
| Serious Adverse<br>Events          |   |                |         |
| Cardiac Arrest                     | 1 (3.3%)  | 0 (0%)         | 0.31    |
| Cardiogenic Shock                  | 1 (3.3%)  | 0 (0%)         | 0.31    |
| Worsening Heart<br>Failure         | 5 (16.7%)   | 1 (3.3%)       | 0.031   |
| Arrhythmias (Holter<br>Monitoring) | No significant differences were observed between the treatment groups.[7] |                |         |

Data adapted from the SEISMiC trial publication. Note that while worsening heart failure events were higher in the Istaroxime group, the study concluded that overall, there were no significant differences in serious adverse events between the groups.[7] A detailed breakdown of specific arrhythmia incidences was not provided in the primary publication.

### **Experimental Protocols**

# Protocol 1: Assessment of Proarrhythmic Potential in a Canine Model of Chronic Atrioventricular Block (CAVB)

This protocol is based on methodologies used to assess the proarrhythmic potential of cardiovascular drugs.

#### 1. Animal Model:

- Adult mongrel dogs are used.
- CAVB is induced by radiofrequency ablation of the atrioventricular node.
- Animals are allowed to recover for at least 3 weeks to ensure a stable, low heart rate. This
  model is highly sensitive to drugs that can induce Torsades de Pointes (TdP).[7]



- 2. Instrumentation and Hemodynamic Monitoring:
- Anesthetize the dogs (e.g., with pentobarbital).
- Insert a fluid-filled catheter into the left ventricle (LV) via the carotid artery to measure LV
  pressure and calculate dP/dtmax and dP/dtmin.
- Place electrodes for continuous ECG monitoring.
- 3. Istaroxime Administration and Data Collection:
- Administer a continuous intravenous infusion of Istaroxime at the desired dose (e.g., 3 µg/kg/min).[7]
- Continuously record ECG and LV pressure throughout the infusion period.
- Monitor for the occurrence of ventricular arrhythmias, including single ectopic beats and TdP.
- Analyze ECG parameters such as QT interval and T-wave morphology.
- 4. Data Analysis:
- Quantify the incidence and type of arrhythmias in control (vehicle-infused) and Istaroximetreated animals.
- Compare hemodynamic parameters (LV dP/dtmax, dP/dtmin, blood pressure) between groups.

# Protocol 2: In-Vitro Assessment of Istaroxime's Effects on Cardiomyocyte Calcium Handling

This protocol describes a general method for studying the effects of Istaroxime on intracellular calcium in isolated adult ventricular myocytes.

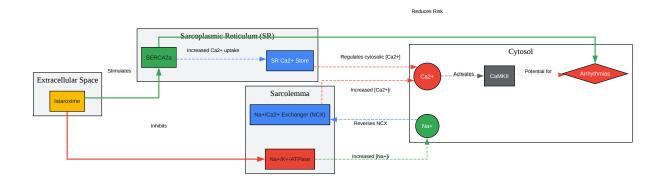
- 1. Cardiomyocyte Isolation:
- Isolate ventricular myocytes from adult rat hearts using a Langendorff perfusion system and enzymatic digestion (e.g., with collagenase).[1]



- After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.
- Resuspend the isolated, rod-shaped, Ca2+-tolerant myocytes in a suitable buffer (e.g., Tyrode's solution).
- 2. Calcium Imaging:
- Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.
- Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
- Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) to elicit Ca2+ transients.
- 3. Istaroxime Application and Data Acquisition:
- Record baseline Ca2+ transients.
- Perfuse the cells with a solution containing Istaroxime at the desired concentration.
- Continuously record Ca2+ transients during Istaroxime exposure.
- Monitor for spontaneous Ca2+ release events (sparks and waves) during diastolic periods.
- 4. Data Analysis:
- Analyze the amplitude, kinetics (time to peak, decay rate), and frequency of the Ca2+ transients.
- Quantify the frequency and characteristics of spontaneous Ca2+ sparks and waves.
- Compare these parameters before and after Istaroxime application.

# Mandatory Visualizations Signaling Pathway of Istaroxime in Cardiomyocytes



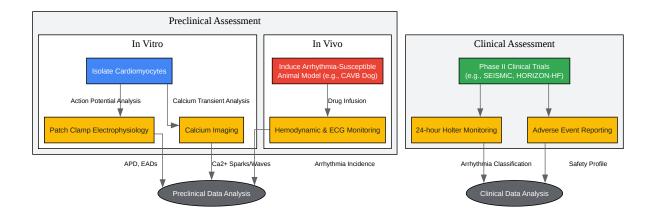


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Caption: Istaroxime's dual mechanism of action and its impact on arrhythmogenesis.

### **Experimental Workflow for Assessing Arrhythmogenic Potential**





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